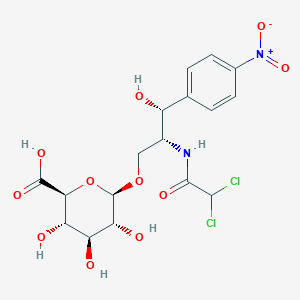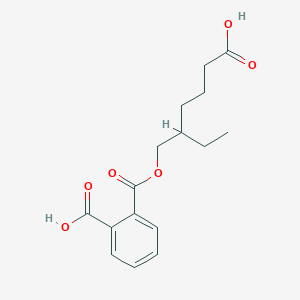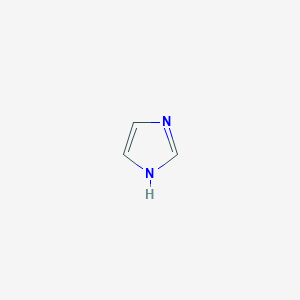
利拉明盐酸盐
描述
Leelamine(盐酸盐)是一种从松树树皮中提取的三环二萜胺。它以其对大麻素受体的弱激动作用及其对丙酮酸脱氢酶激酶的抑制作用而闻名。 Leelamine(盐酸盐)因其潜在的抗肿瘤特性及其破坏细胞内胆固醇转运的能力而受到关注 .
科学研究应用
Leelamine(盐酸盐)具有广泛的科学研究应用,包括:
化学: 用作羧酸的手性拆分剂,以及合成各种衍生物。
生物学: 研究其对细胞内胆固醇转运和溶酶体积累的影响。
医学: 研究其作为抗癌剂的潜力,特别是在抑制黑色素瘤和乳腺癌细胞生长方面。
作用机制
Leelamine(盐酸盐)通过多种机制发挥其作用:
溶酶体性: 在溶酶体中积累,破坏细胞内胆固醇转运。
丙酮酸脱氢酶激酶抑制: 限制胆固醇用于关键细胞过程的可用性。
诱导细胞凋亡: 通过凋亡途径引发癌细胞死亡,特别是在黑色素瘤和乳腺癌细胞中
生化分析
Biochemical Properties
Leelamine Hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary interactions is with cannabinoid receptors CB1 and CB2, where it acts as a weak agonist . Additionally, Leelamine Hydrochloride inhibits pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism . The compound also disrupts intracellular cholesterol transport by accumulating in lysosomes, leading to the inhibition of autophagy and endocytosis . These interactions highlight the multifaceted role of Leelamine Hydrochloride in biochemical processes.
Cellular Effects
Leelamine Hydrochloride exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell death by disrupting intracellular cholesterol transport and inhibiting autophagic flux . This disruption leads to the accumulation of cholesterol in lysosomal compartments, causing homeostatic imbalance and triggering cell death . Leelamine Hydrochloride also affects cell signaling pathways, including the RTK-AKT/STAT/MAPK cascades, which are crucial for cell survival and proliferation . These effects demonstrate the compound’s potential as a chemotherapeutic agent.
Molecular Mechanism
The molecular mechanism of action of Leelamine Hydrochloride involves its lysosomotropic properties, which enable it to accumulate inside acidic organelles such as lysosomes . This accumulation disrupts intracellular cholesterol trafficking and receptor-mediated endocytosis, leading to the inhibition of key signaling pathways . Leelamine Hydrochloride also inhibits pyruvate dehydrogenase kinase, affecting glucose metabolism . These molecular interactions contribute to the compound’s ability to induce cell death and inhibit cancer cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leelamine Hydrochloride change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Leelamine Hydrochloride remains stable under standard laboratory conditions, allowing for consistent experimental results . Over time, the compound’s accumulation in lysosomes leads to sustained disruption of cholesterol transport and autophagic flux, resulting in prolonged cellular effects . These findings highlight the importance of temporal analysis in understanding the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of Leelamine Hydrochloride vary with different dosages in animal models. In dose escalation studies, the compound has shown a dose-dependent effect on cancer cell inhibition . Higher doses of Leelamine Hydrochloride result in increased accumulation in lysosomes and greater disruption of cholesterol transport . At high doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications . These studies provide valuable insights into the compound’s dosage-dependent effects.
Metabolic Pathways
Leelamine Hydrochloride is involved in specific metabolic pathways, primarily undergoing Phase I metabolism . The compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which converts it into a mono-hydroxylated metabolite . This metabolic transformation affects the compound’s bioavailability and activity within the body . Understanding the metabolic pathways of Leelamine Hydrochloride is essential for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
Leelamine Hydrochloride is transported and distributed within cells and tissues through specific mechanisms. The compound’s lysosomotropic properties enable its accumulation in acidic organelles, such as lysosomes . This accumulation disrupts intracellular cholesterol transport and affects the localization of cholesterol within cells . Additionally, Leelamine Hydrochloride interacts with transporters and binding proteins that facilitate its distribution within tissues . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of Leelamine Hydrochloride plays a significant role in its activity and function. The compound primarily localizes to lysosomes, where it disrupts cholesterol transport and autophagic flux . This localization is facilitated by its lysosomotropic properties, which enable it to accumulate in acidic compartments . The subcellular localization of Leelamine Hydrochloride is crucial for its ability to induce cell death and inhibit cancer cell proliferation.
准备方法
合成路线和反应条件: Leelamine(盐酸盐)可以通过从松树树皮中提取 Leelamine,然后将其转化为盐酸盐来合成。 提取过程涉及从树皮中分离三环二萜分子,然后将其与盐酸反应生成盐酸盐 .
工业生产方法: Leelamine(盐酸盐)的工业生产涉及从松树树皮中大规模提取,然后进行纯化并转化为盐酸盐形式。 该过程经过优化以确保高产率和纯度,使其适合研究和潜在的治疗应用 .
化学反应分析
反应类型: Leelamine(盐酸盐)会经历各种化学反应,包括:
氧化: Leelamine 可以被氧化形成羟基化衍生物。
还原: 还原反应可以改变 Leelamine 的三环结构。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应
主要形成的产物:
氧化: 羟基化的 Leelamine 衍生物。
还原: 还原的三环二萜结构。
相似化合物的比较
Leelamine(盐酸盐)与其他类似化合物进行比较,例如松香酸及其衍生物:
松香酸: 结构与 Leelamine 相似,但官能团和生物活性不同。
Leelamine 衍生物: 合成是为了增强或改变 Leelamine 的抗癌特性。
类似化合物的列表:
- 松香酸
- 脱氢枞胺
- Leelamine 的各种羟基化和取代衍生物 .
Leelamine(盐酸盐)由于其独特的特性和潜在的治疗应用,在科学研究中一直是一个备受关注的化合物。
属性
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPQLGCAWUAYPF-WFBUOHSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587872 | |
| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16496-99-4, 99306-87-3 | |
| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Dehydroabietylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)











